Cas no 36615-20-0 (2-(3,7-dimethylocta-2,6-dienyl)isoindole-1,3-dione)

2-(3,7-dimethylocta-2,6-dienyl)isoindole-1,3-dione structure
36615-20-0 structure
Product name:2-(3,7-dimethylocta-2,6-dienyl)isoindole-1,3-dione
CAS No:36615-20-0
MF:C18H21NO2
MW:283.36484503746
CID:921483
PubChem ID:5789370

2-(3,7-dimethylocta-2,6-dienyl)isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(3,7-dimethylocta-2,6-dienyl)isoindole-1,3-dione
    • (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione
    • (E)-2-(3,7-dimethylocta-2,6-dienyl)isoindoline-1,3-dione
    • 2-[(E)-2-(3,5-dimethoxyphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • E-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester
    • KB-50507
    • N-((E)-3,7-dimethyl-2,
    • N-geranylphthalimide
    • trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester
    • N-geranyl phthalimide
    • 36615-20-0
    • SCHEMBL9330325
    • NSC174269
    • NSC-174269
    • SCHEMBL9330335
    • Inchi: InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+
    • InChI Key: NZUXIQHUOLOYNR-SDNWHVSQSA-N
    • SMILES: CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C

Computed Properties

  • Exact Mass: 283.15733
  • Monoisotopic Mass: 283.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.4Ų
  • XLogP3: 4.3

Experimental Properties

  • PSA: 37.38
  • LogP: 3.91320

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